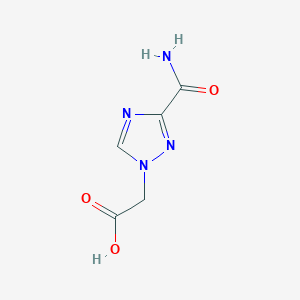

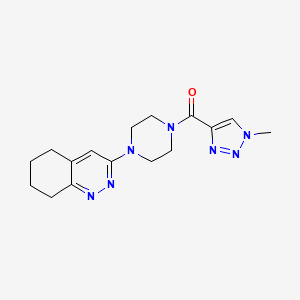

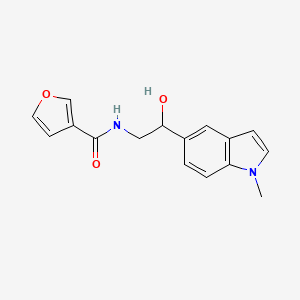

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The compound has been synthesized in the context of creating hybrid antimicrobials . These combine the effect of two or more agents, representing a promising antibacterial therapeutic strategy . The molecules are investigated for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .Molecular Structure Analysis

The molecular formula of the compound is C18H24N4OS, and it has a molecular weight of 344.48.Chemical Reactions Analysis

The compound has been investigated for its antibacterial activity . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .Scientific Research Applications

Synthesis and Evaluation of Piperazine Derivatives

A study on the synthesis and evaluation of piperazine derivatives highlighted their potential antimicrobial and antiviral activities. These compounds were synthesized through reactions involving active functionalized arylisocyanates and arylisothiocyanates with specific benzonitrile precursors. Some derivatives showed promising antiviral and antimicrobial activities, suggesting the utility of piperazine carboxamides in biological applications (Reddy et al., 2013).

Antidepressant and Antianxiety Activities

Another study focused on the design, synthesis, and pharmacological evaluation of novel derivatives of piperazine, investigating their antidepressant and antianxiety activities. This research demonstrates the potential of piperazine derivatives in treating psychological disorders, opening avenues for further exploration of similar compounds (Kumar et al., 2017).

Anti-inflammatory Activity

The synthesis and evaluation of ibuprofen analogs incorporating piperazine derivatives were studied, showing significant anti-inflammatory activity. This research indicates the potential therapeutic applications of piperazine derivatives in inflammation-related conditions (Rajasekaran et al., 1999).

Enantioselective Synthesis

Research on the enantioselective synthesis of CGRP receptor inhibitors utilized piperazine-1-carboxamide derivatives, highlighting the importance of stereochemistry in developing potent receptor antagonists. This study exemplifies the critical role of piperazine derivatives in synthesizing compounds with specific biological targets (Cann et al., 2012).

Mechanism of Action

Target of Action

The compound N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, also known as BCTC, is a piperazine-based compound. It is synthesized from thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its bacterial targets in a distinctive way. It is used in conjunction with a cell-penetrating peptide, octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Biochemical Pathways

The compound affects the biochemical pathways of the bacterial cells it targets. The octaarginine-drug complex creates pores in the bacterial cell membranes , disrupting the normal functioning of the cells and leading to their death. The downstream effects of this disruption are the potent antibacterial activity displayed by the compound .

Result of Action

The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Properties

IUPAC Name |

4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-14(2)19-18(23)22-10-8-21(9-11-22)12-17-20-16(13-24-17)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQPFFDBVZBACR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)

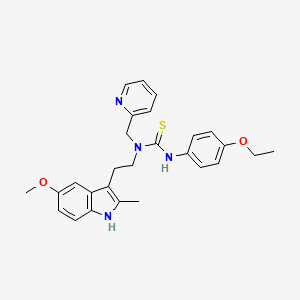

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2436344.png)

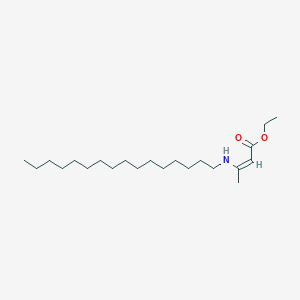

![2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2436346.png)

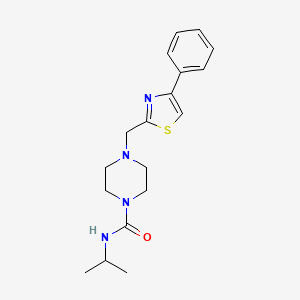

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)